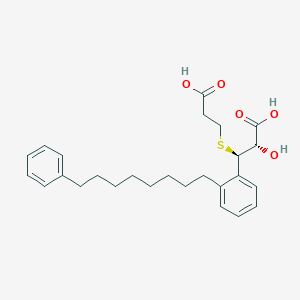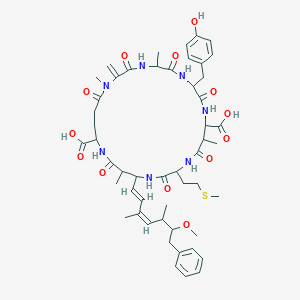
Microcystin YM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Microcystin YM is a toxin produced by cyanobacteria, commonly known as blue-green algae. It is a cyclic peptide consisting of seven amino acids and is highly toxic to humans and animals. Microcystin YM is a potent inhibitor of protein phosphatases, which are enzymes that remove phosphate groups from proteins. This inhibition can lead to a range of biochemical and physiological effects, including liver damage, tumor promotion, and neurological effects.
Mécanisme D'action
Microcystin YM inhibits protein phosphatases by binding to the active site of the enzyme. This prevents the enzyme from removing phosphate groups from proteins, leading to the accumulation of phosphorylated proteins in the cell. This can disrupt cellular signaling pathways and lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Microcystin YM are diverse and can vary depending on the dose and route of exposure. Ingestion of Microcystin YM can lead to liver damage, tumor promotion, and neurological effects. Exposure to Microcystin YM can also cause oxidative stress, inflammation, and DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
Microcystin YM is a useful tool for studying protein phosphatases and cellular signaling pathways. It is a potent inhibitor of protein phosphatases and can be used to investigate the role of these enzymes in various cellular processes. However, the toxicity of Microcystin YM can be a limitation in some experiments, and alternative inhibitors may be required.
Orientations Futures
There are several future directions for research on Microcystin YM. One area of interest is the development of new drugs that target protein phosphatases for the treatment of cancer and other diseases. Another area of research is the development of new methods for the synthesis of Microcystin YM and other cyclic peptides. Additionally, there is a need for further studies on the environmental toxicity of Microcystin YM and its effects on aquatic ecosystems.
Méthodes De Synthèse
Microcystin YM can be synthesized using a solid-phase peptide synthesis approach. This involves the stepwise addition of amino acids to a resin support, followed by cleavage of the peptide from the resin and purification. The synthesis of Microcystin YM is challenging due to its cyclic structure and the presence of several unusual amino acids.
Applications De Recherche Scientifique
Microcystin YM has been extensively studied in the field of toxicology and environmental science. It is used as a model toxin to understand the mechanisms of toxicity of other cyclic peptides produced by cyanobacteria. Microcystin YM has also been used to investigate the role of protein phosphatases in cellular signaling pathways and to develop new drugs for the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
101043-35-0 |
|---|---|
Nom du produit |
Microcystin YM |
Formule moléculaire |
C51H69N7O13S |
Poids moléculaire |
1020.2 g/mol |
Nom IUPAC |
8-[(4-hydroxyphenyl)methyl]-18-[(1E,3Z)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-15-(2-methylsulfanylethyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |
InChI |
InChI=1S/C51H69N7O13S/c1-28(25-29(2)41(71-8)27-34-13-11-10-12-14-34)15-20-37-30(3)44(61)55-39(50(67)68)21-22-42(60)58(7)33(6)47(64)52-32(5)46(63)56-40(26-35-16-18-36(59)19-17-35)49(66)57-43(51(69)70)31(4)45(62)54-38(23-24-72-9)48(65)53-37/h10-20,25,29-32,37-41,43,59H,6,21-24,26-27H2,1-5,7-9H3,(H,52,64)(H,53,65)(H,54,62)(H,55,61)(H,56,63)(H,57,66)(H,67,68)(H,69,70)/b20-15+,28-25- |
Clé InChI |
CZNWJIGJNMVYOS-ZPBRBDEFSA-N |
SMILES isomérique |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCSC)/C=C/C(=C\C(C)C(CC3=CC=CC=C3)OC)/C |
SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCSC)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C |
SMILES canonique |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCSC)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C |
Synonymes |
cyclo(Ala-Tyr-Me-Asp-Met-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid-Glu-methyldehydeoalanyl) cyclo(Ala-Tyr-Me-Asp-Met-Adda-Glu-MeDha) microcystin YM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



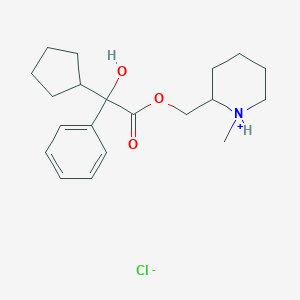
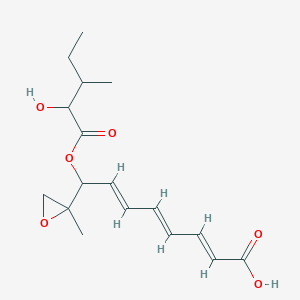

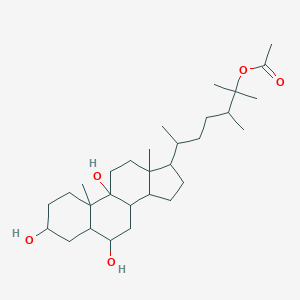
![(6S)-N-[3-[4-[(2Z)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B218068.png)
![methyl (2S,4aS,6aR,7R,10aR,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,7,10,10a-octahydrobenzo[f]isochromene-7-carboperoxoate](/img/structure/B218069.png)

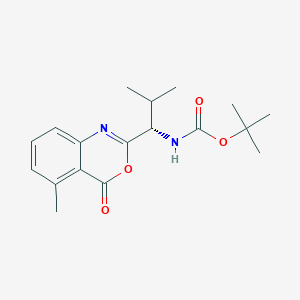


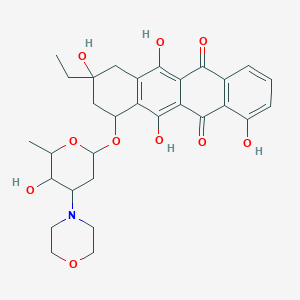
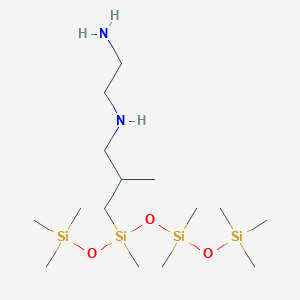
![(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol](/img/structure/B218125.png)
